REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6](O)=O.[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.P(Cl)(Cl)([Cl:21])=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6]([Cl:21])=[C:17]1[C:12]([CH2:13][CH2:14][CH2:15][CH2:16]1)=[N:11]2
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Name
|
|
Quantity
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8.58 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(C(=O)O)=CC1)N
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Name
|
|
Quantity
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5.18 mL
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Type
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reactant
|
Smiles
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C1(CCCCC1)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
|
Details
|
diluted with CHCl3
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Type
|
ADDITION
|
Details
|
The resulting mixture was poured into a mixture of crashed ice and aqueous K2CO3 solution
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Type
|
WASH
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Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous K2CO3
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N=C3CCCCC3=C(C2=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |